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Compound of Interest

Compound Name:
4-Amino-2-(methylthio)pyrimidine-

5-carbaldehyde

Cat. No.: B131969 Get Quote

This guide provides a comprehensive analysis of the structural validation of 4-Amino-2-
(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various

biologically active compounds. By comparing its spectroscopic data with that of structurally

related pyrimidine derivatives, this document aims to provide researchers, scientists, and drug

development professionals with a robust framework for the unequivocal identification and

characterization of this important molecule.

Spectroscopic Data Comparison
The structural elucidation of an organic molecule relies on the synergistic interpretation of

various spectroscopic techniques. Here, we compare the available data for 4-Amino-2-
(methylthio)pyrimidine-5-carbaldehyde with that of two analogous pyrimidine structures: 4-

Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile and 4-Amino-2,6-diphenyl-5-

pyrimidinecarbonitrile. This comparison highlights the key spectroscopic features that

differentiate these molecules.
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Spectroscopic Data

4-Amino-2-

(methylthio)pyrimidin

e-5-carbaldehyde

4-Amino-2-phenyl-6-

(2-thienyl)-5-

pyrimidinecarbonitril

e[1]

4-Amino-2,6-

diphenyl-5-

pyrimidinecarbonitril

e[1]

Molecular Formula C₆H₇N₃OS C₁₅H₁₀N₄S C₁₇H₁₂N₄

Molecular Weight 169.21 g/mol 278.34 g/mol 272.30 g/mol

¹H NMR (δ, ppm)

9.78 (s, 1H, CHO),

8.42 (s, 1H,

pyrimidine-H), 2.55 (s,

3H, S-CH₃)

8.39-7.31 (m, Ar-H

and NH₂)

8.41-7.52 (m, Ar-H

and NH₂)

¹³C NMR (δ, ppm) Data not available

165.21, 164.29,

159.98, 141.41,

136.64, 133.23,

132.16, 130.52,

129.47, 129.03,

128.74, 117.15 (CN),

80.59 (C5)

168.63, 165.06,

164.46, 137.04,

137.00, 132.05,

131.42, 129.09,

129.00, 128.99,

128.89, 116.89 (CN),

84.89 (C5)

IR (ν, cm⁻¹) Data not available

3478, 3329 (NH₂),

2212 (C≡N), 1640

(C=N)

3478, 3344 (NH₂),

2212 (C≡N), 1641,

1617 (C=N)

Mass Spec. (m/z) 170.2 [M+H]⁺ 278 [M]⁺ 272 [M]⁺

Experimental Protocols
Accurate structural validation is contingent on the precise execution of analytical experiments.

Below are the detailed methodologies for the key spectroscopic techniques employed in the

characterization of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.8

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into

a 5 mm NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field

spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C

NMR, the spectral width is set from 0 to 220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull

can be prepared.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a

range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and

automatically subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: The mass spectrum is acquired using a mass spectrometer with an

appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI). The analysis is typically performed in positive ion mode to

observe the [M+H]⁺ ion.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm

the molecular weight of the compound.

Visualizing the Validation Process
To further clarify the process of structural validation and the relationships between the

compared molecules, the following diagrams are provided.
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Caption: Experimental workflow for the structural validation of a synthesized compound.
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Structural Alternatives

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

-CHO vs -COOH

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

-CHO vs -C≡N
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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